Cas no 1801-20-3 (1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-)

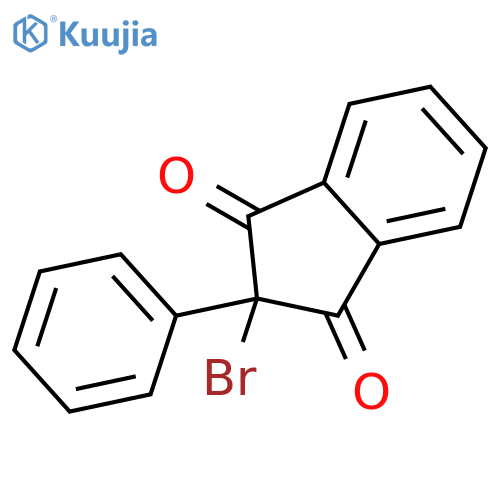

1801-20-3 structure

商品名:1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-

- 2-BROMO-2-PHENYLINDAN-1,3-DIONE

- 2-BROMO-2-PHENYLINDANE-1,3-DIONE

- 2-bromo-2-phenylindene-1,3-dione

- 1,3-Indandione,2-bromo-2-phenyl

- 2-Brom-1.3-dioxo-2-phenyl-hydrinden

- 2-Brom-2-phenyl-indan-1,3-dion

- 2-Brom-2-phenyl-indandion-(1,3)

- 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

- 2-bromo-2-phenyl-indan-1,3-dione

- BAA80120

- 2-bromo-2-phenyl-indane-1,3-dione

- 1801-20-3

- NSC267317

- MFCD00224183

- FT-0611402

- GEUAEOKKYUSIJF-UHFFFAOYSA-N

- CY9A648KXS

- NSC 267317

- AKOS000369691

- 1H-Indene-1,3(2H)-dione, 2-bromo-2-phenyl-

- SR-01000078260

- DTXSID60170915

- 1,3-Indandione, 2-bromo-2-phenyl-

- SR-01000078260-1

- CS-0116873

- UNII-CY9A648KXS

- 2-bromo-2-phenyl-2,3-dihydro-1H-indene-1,3-dione

- BRN 1971277

- AS-9703

- NSC-267317

- 2-bromo-2-phenyl-1,3-indanedione

- SCHEMBL14939057

-

- MDL: MFCD00224183

- インチ: InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H

- InChIKey: GEUAEOKKYUSIJF-UHFFFAOYSA-N

- ほほえんだ: C1C=CC(C2(C(=O)C3=CC=CC=C3C2=O)Br)=CC=1

計算された属性

- せいみつぶんしりょう: 299.97900

- どういたいしつりょう: 299.979

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 34.1Ų

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: 106 °C

- ふってん: 420.3±45.0 °C at 760 mmHg

- フラッシュポイント: 134.0±15.3 °C

- 屈折率: 1.675

- PSA: 34.14000

- LogP: 3.35600

- じょうきあつ: 0.0±1.0 mmHg at 25°C

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: S26-S37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- セキュリティ用語:S26;S37/39

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB233458-1g |

2-Bromo-2-phenylindan-1,3-dione; . |

1801-20-3 | 1g |

€182.40 | 2024-04-18 | ||

| Ambeed | A964580-1g |

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione |

1801-20-3 | 97% | 1g |

$147.0 | 2024-04-22 | |

| abcr | AB233458-1 g |

2-Bromo-2-phenylindan-1,3-dione |

1801-20-3 | 1g |

€182.00 | 2022-03-04 | ||

| Chemenu | CM271266-1g |

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione |

1801-20-3 | 95+% | 1g |

$*** | 2023-03-31 | |

| Apollo Scientific | OR016204-1g |

2-Bromo-2-phenylindan-1,3-dione |

1801-20-3 | 1g |

£136.00 | 2025-02-19 |

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

1801-20-3 (1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-) 関連製品

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量